molecular formula C23H23N5O B2945637 N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide CAS No. 900266-02-6

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide

Cat. No.: B2945637
CAS No.: 900266-02-6
M. Wt: 385.471
InChI Key: ROMSJPMHJLJJPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves several steps. One common method includes the condensation of aminopyrazole with a suitable β-enaminone derivative under microwave irradiation . This method is efficient and yields high amounts of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-({3-Phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

Properties

IUPAC Name

N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMSJPMHJLJJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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